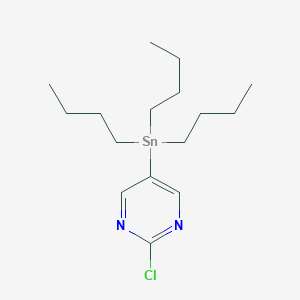

2-Chloro-5-(tributylstannyl)pyrimidine

Descripción

Significance of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry and Materials Science

The pyrimidine ring system is a cornerstone in the world of bioactive molecules and functional materials. researchgate.netnih.govignited.in As a fundamental component of nucleobases such as cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA. researchgate.netignited.in This inherent biological relevance has spurred the development of a vast array of pyrimidine derivatives with diverse therapeutic applications, including antimicrobial, antiviral, antitumor, and anti-inflammatory agents. ignited.inijpsr.comwisdomlib.org

Beyond the pharmaceutical realm, pyrimidine-based structures are finding increasing use in materials science. Their unique electronic properties and propensity for intermolecular interactions make them attractive candidates for the design of organic light-emitting diodes (OLEDs), sensors, and other functional materials. The ability to precisely modify the pyrimidine core allows for the fine-tuning of material characteristics to suit specific applications.

Role of Organostannanes as Versatile Reagents in Cross-Coupling Reactions

Organostannanes, or organotin compounds, are a class of organometallic reagents that have become indispensable tools in the synthetic organic chemist's arsenal (B13267). researchgate.net Their prominence is largely attributed to their role in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. researchgate.netyoutube.comwikipedia.org This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. wikipedia.orgacs.org

The versatility of organostannanes stems from several key features. They are generally stable, air- and moisture-tolerant compounds, which simplifies their handling and storage. youtube.comlibretexts.org Furthermore, they are compatible with a wide range of functional groups, allowing for their use in the later stages of a synthetic sequence without the need for extensive protecting group strategies. youtube.comlibretexts.org The tributylstannyl group, in particular, is frequently employed due to its favorable balance of reactivity and stability. youtube.com

Contextualization of 2-Chloro-5-(tributylstannyl)pyrimidine within Organometallic Chemistry

This compound is a specialized organometallic reagent that strategically combines the key features of its two core components. cymitquimica.com The pyrimidine ring provides a scaffold with inherent biological and material potential, while the tributylstannyl group serves as a handle for palladium-catalyzed cross-coupling reactions. cymitquimica.comlookchem.com The chlorine atom at the 2-position of the pyrimidine ring offers an additional site for nucleophilic substitution or further cross-coupling, thereby enhancing the synthetic versatility of the molecule.

This trifunctional nature allows for a modular and powerful approach to the synthesis of complex, highly substituted pyrimidine derivatives. Chemists can selectively react at either the tin-bearing carbon or the chlorinated carbon, enabling the sequential introduction of different molecular fragments. This level of control is crucial for the systematic exploration of structure-activity relationships in drug discovery and for the precise engineering of molecular materials.

The table below provides key identifiers and physical properties for this compound.

| Property | Value |

| CAS Number | 155191-68-7 cymitquimica.com |

| Molecular Formula | C₁₆H₂₉ClN₂Sn cymitquimica.com |

| Molecular Weight | 403.58 g/mol sigmaaldrich.com |

| Appearance | Clear, colorless liquid lookchem.com |

| Boiling Point | 381.167 °C at 760 mmHg lookchem.com |

| Density | 1.164 g/mL at 25 °C lookchem.com |

| Refractive Index | n20/D 1.512 lookchem.com |

Structure

2D Structure

Propiedades

IUPAC Name |

tributyl-(2-chloropyrimidin-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-6-2-1-3-7-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHJKYNDOIGAEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29ClN2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376858 | |

| Record name | 2-chloro-5-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155191-68-7 | |

| Record name | 2-chloro-5-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(tributylstannyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 5 Tributylstannyl Pyrimidine

Direct Synthetic Routes to 2-Chloro-5-(tributylstannyl)pyrimidine

The primary approach to the synthesis of this compound involves the strategic functionalization of dihalogenated pyrimidine (B1678525) precursors through palladium-catalyzed coupling reactions.

Strategic Functionalization of Halogenated Pyrimidine Precursors

The regioselectivity of the stannylation reaction on a dihalopyrimidine ring is a critical aspect of the synthesis. The inherent reactivity differences between halogen substituents at various positions on the pyrimidine nucleus dictate the outcome of the reaction. In the case of 2,5-dihalopyrimidines, the differing electronic environments of the C2 and C5 positions allow for selective functionalization.

Research by Solberg and Undheim has established that in palladium-catalyzed organotin reactions with halopyrimidines, a bromine substituent is necessary for coupling to occur at the 5-position. The chlorine atom at the 2-position is less reactive under these conditions. This principle makes 2-chloro-5-bromopyrimidine an ideal precursor for the synthesis of this compound. The synthesis of 2-chloro-5-bromopyrimidine itself can be achieved from 2-hydroxypyrimidine through a bromination and subsequent chlorination sequence.

The Stille coupling reaction, a cornerstone of organometallic chemistry, is the key transformation in this synthetic route. The reaction typically involves the palladium-catalyzed coupling of an organostannane with an organic halide. In this context, 2-chloro-5-bromopyrimidine is reacted with a tributyltin reagent, such as hexabutylditin ((Bu₃Sn)₂), in the presence of a palladium catalyst, typically a Pd(0) species like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The greater reactivity of the C-Br bond compared to the C-Cl bond at the 2-position ensures that the tributylstannyl group is selectively introduced at the 5-position.

Optimization of Reaction Conditions for Scalable Synthesis

For the large-scale production of this compound, the optimization of reaction parameters is crucial to ensure high yield, purity, and cost-effectiveness. Key factors that influence the efficiency of the Stille coupling include the choice of catalyst, solvent, temperature, and reaction time.

While specific scalable synthesis protocols for this compound are not extensively detailed in publicly available literature, general principles for scaling up Stille couplings on heterocyclic systems can be applied. These include:

Catalyst Selection and Loading: Utilizing highly active palladium catalysts, potentially with specialized ligands, can allow for lower catalyst loading, which is economically favorable for large-scale synthesis.

Solvent Choice: The choice of solvent can significantly impact reaction rates and product isolation. Aprotic polar solvents like DMF or NMP are often effective, but their removal on a large scale can be challenging. Alternative solvents with lower boiling points and easier work-up procedures are often explored.

Temperature Control: Precise temperature control is critical to prevent side reactions and decomposition of the catalyst and product.

Work-up and Purification: Developing an efficient work-up procedure to remove tin byproducts is a major consideration in scaling up Stille reactions.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ or other Pd(0) complexes | Efficient for Stille coupling reactions. |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and facilitates the reaction. |

| Tin Reagent | Hexabutylditin | Source of the tributylstannyl group. |

| Temperature | 80-120 °C | Provides sufficient energy for the reaction to proceed. |

| Reaction Time | 12-24 hours | Allows for complete conversion of the starting material. |

| Table 1: Typical Reaction Conditions for the Synthesis of this compound |

Related Preparations of Pyrimidine Organostannanes and Analogues

The synthetic strategies employed for this compound can be adapted to produce a variety of other pyrimidine organostannanes and their analogues.

Synthesis of 2-(Tributylstannyl)pyrimidine Analogues

The synthesis of 2-(tributylstannyl)pyrimidine serves as a foundational example. This compound can be prepared from 2-chloropyrimidine (B141910) by reaction with tributyltin hydride in the presence of a strong base like lithium diisopropylamide (LDA). The reaction proceeds via the formation of a tributylstannyl anion, which then displaces the chloride at the 2-position of the pyrimidine ring.

| Starting Material | Reagents | Product | Yield |

| 2-Chloropyrimidine | Tributyltin hydride, LDA, THF | 2-(Tributylstannyl)pyrimidine | High |

| Table 2: Synthesis of 2-(Tributylstannyl)pyrimidine |

Synthesis of 2-(Methylthio)-5-(tributylstannyl)pyrimidine and Related Derivatives

Introducing a methylthio group at the 2-position alters the electronic properties of the pyrimidine ring and provides a handle for further functionalization. The synthesis of 2-(methylthio)-5-(tributylstannyl)pyrimidine can be achieved starting from a suitable 5-halo-2-(methylthio)pyrimidine. Following the established principles of regioselectivity, a 5-bromo or 5-iodo derivative would be the preferred substrate for a subsequent Stille coupling with a tributyltin reagent to introduce the stannyl (B1234572) group at the 5-position.

Preparation of 2-Chloro-4-(tributylstannyl)pyrimidine and Positional Isomers

The synthesis of positional isomers such as 2-chloro-4-(tributylstannyl)pyrimidine highlights the importance of the relative reactivity of different halogen substituents. Starting from 2,4-dichloropyrimidine, the C4 position is generally more susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions than the C2 position. Therefore, careful control of reaction conditions, including stoichiometry and temperature, can allow for the selective introduction of the tributylstannyl group at the 4-position, leaving the 2-chloro substituent intact.

| Precursor | Key Reaction | Product |

| 2,4-Dichloropyrimidine | Regioselective Stille Coupling | 2-Chloro-4-(tributylstannyl)pyrimidine |

| Table 3: Synthesis of 2-Chloro-4-(tributylstannyl)pyrimidine |

Reactivity and Mechanistic Studies of 2 Chloro 5 Tributylstannyl Pyrimidine in Transition Metal Catalyzed Cross Coupling Reactions

Palladium-Catalyzed Stille Coupling Reactions

The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organostannane (organotin) compound with an organic electrophile, such as a halide or triflate. wikipedia.orglibretexts.org The compound 2-Chloro-5-(tributylstannyl)pyrimidine serves as a valuable bifunctional building block in this context. It possesses two distinct reactive sites: a nucleophilic tributylstannyl group at the C5 position, which is active for Stille coupling, and an electrophilic chloro group at the C2 position, which can potentially participate in other cross-coupling reactions. This unique structure allows for selective and sequential functionalization, making it a versatile reagent for the synthesis of complex heterocyclic molecules. The reaction mechanism generally proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the electrophile, followed by transmetalation with the organostannane, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.orgjk-sci.com

Scope and Substrate Compatibility with Diverse Electrophiles

The utility of this compound in Stille couplings is defined by its ability to react with a wide array of electrophilic partners. The reaction conditions are generally compatible with numerous functional groups, including esters, ketones, and nitro groups, which contributes to its broad applicability in complex molecule synthesis. jk-sci.com

This compound readily couples with a variety of aryl and heteroaryl halides. The reactivity of the halide partner typically follows the order I > Br > Cl. While couplings with aryl iodides and bromides are common and often proceed under standard conditions, the use of more challenging aryl chlorides may require more specialized catalytic systems. nih.govnih.gov The reaction provides a direct route to 5-aryl- and 5-heteroaryl-2-chloropyrimidines, which are important intermediates for further synthetic transformations.

Table 1: Representative Stille Coupling of this compound with Aryl/Heteroaryl Halides

| Electrophile (Ar-X) | Palladium Catalyst | Ligand | Solvent | Temp. (°C) | Product | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄ | PPh₃ | Toluene | 110 | 2-Chloro-5-phenylpyrimidine | ~85-95 |

| 4-Bromobenzonitrile | Pd₂(dba)₃ | P(o-tol)₃ | Dioxane | 100 | 4-(2-Chloropyrimidin-5-yl)benzonitrile | ~80-90 |

| 2-Bromothiophene | Pd(PPh₃)₄ | PPh₃ | DMF | 90 | 2-Chloro-5-(thiophen-2-yl)pyrimidine | ~88 |

| 3-Chloroquinoline | Pd₂(dba)₃ | XPhos | t-BuOH | 110 | 2-Chloro-5-(quinolin-3-yl)pyrimidine | ~75 |

Note: The data in this table is representative of typical Stille coupling reactions involving similar substrates and is compiled for illustrative purposes based on established methodologies.

Vinyl triflates are highly effective electrophiles in Stille coupling reactions due to the excellent leaving group ability of the triflate (OTf) group. wikipedia.orglibretexts.org The coupling of this compound with vinyl triflates provides a powerful method for the synthesis of 2-chloro-5-vinylpyrimidines. These products are valuable precursors for a range of transformations, including polymerization and further addition reactions. The reactions typically proceed under mild conditions and give high yields of the desired products.

Table 2: Example Coupling with a Vinyl Triflate

| Electrophile | Palladium Catalyst | Solvent | Temp. (°C) | Product | Yield (%) |

| 1-Cyclohexenyl triflate | Pd(PPh₃)₄ | THF | 65 | 2-Chloro-5-(cyclohex-1-en-1-yl)pyrimidine | ~92 |

Note: This table illustrates a typical application of vinyl triflates in Stille coupling with pyrimidine (B1678525) stannanes.

The structure of this compound presents an interesting question of chemoselectivity. The Stille reaction is inherently selective for the coupling of the organostannane moiety. Therefore, under standard Stille conditions, the C5-Sn bond reacts preferentially with an electrophile, leaving the C2-Cl bond intact for subsequent functionalization. This inherent selectivity is a major advantage of this reagent.

Research into the reactivity of di-substituted pyrimidines has shown that the C2 position is typically more electrophilic and reactive than other positions in palladium-catalyzed couplings. nih.govnih.gov However, the Stille reaction proceeds via a different mechanism where the organostannane acts as the nucleophilic partner. This allows the selective reaction at C5 without competing reactions at the C2-Cl bond. It has been demonstrated in related systems, such as 2,5-dichloropyrimidine, that unconventional C5 selectivity can be achieved even in couplings involving two C-Cl bonds by using specific ligand-free conditions, highlighting that selectivity on the pyrimidine core is controllable. nih.gov In the case of this compound, the distinct nature of the C-Sn and C-Cl bonds ensures a high degree of chemoselectivity in Stille reactions.

Catalytic Systems and Ligand Optimization for Enhanced Efficiency

The efficiency of the Stille coupling reaction is highly dependent on the choice of the palladium catalyst and associated ligands. The selection of the catalytic system can influence reaction rates, yields, and functional group tolerance.

Two of the most common palladium(0) sources for Stille couplings are Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). jk-sci.com

Pd(PPh₃)₄: This is an 18-electron complex that is relatively stable to air and moisture. jk-sci.com In solution, it dissociates to generate the catalytically active 14-electron species, Pd(PPh₃)₂, which enters the catalytic cycle. libretexts.orgresearchgate.net It is often used for routine Stille couplings involving aryl iodides, bromides, and triflates due to its reliability and commercial availability. The triphenylphosphine ligands stabilize the palladium center throughout the catalytic cycle.

Pd₂(dba)₃: This complex serves as a source of "ligandless" palladium(0), as the dba ligands are weakly bound and easily displaced. rsc.org Consequently, it is almost always used in combination with an external ligand, typically a phosphine. This approach allows for greater modularity, as the ligand can be specifically chosen and optimized to enhance reactivity for a particular substrate, such as an unreactive aryl chloride. nih.gov Ligands like tri(o-tolyl)phosphine (P(o-tol)₃) or more sterically demanding biaryl phosphines (e.g., XPhos) can be used with Pd₂(dba)₃ to create highly active catalysts capable of coupling challenging substrates. nih.govrsc.org

Table 3: Comparison of Common Palladium Precatalysts for Stille Coupling

| Catalyst | Formula | Structure | Key Characteristics | Typical Application |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 18e⁻ complex | Air-stable, direct source of Pd(0) and PPh₃ ligand. jk-sci.com | General purpose couplings with reactive electrophiles (iodides, bromides, triflates). |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 14e⁻ complex | Source of Pd(0); requires addition of external ligands. rsc.org | Used with optimized ligands for challenging substrates (e.g., aryl chlorides). |

Influence of Ancillary Ligands

The choice of ancillary ligand coordinated to the palladium center plays a pivotal role in the efficiency and outcome of the Stille coupling reaction of this compound. The ligand modulates the electronic and steric environment of the metal, thereby influencing the rates of the key catalytic steps: oxidative addition, transmetalation, and reductive elimination.

Sterically hindered and electron-rich phosphine ligands are known to generally accelerate cross-coupling reactions. For instance, tri(tert-butyl)phosphine (P(t-Bu)3) and related bulky, electron-donating phosphines can enhance the rate of oxidative addition of the C-Cl bond of the pyrimidine ring to the Pd(0) center. This is attributed to the ligand's ability to stabilize the resulting Pd(II) complex and promote the dissociation of other ligands to create a vacant coordination site necessary for the reaction to proceed.

The nature of the phosphine ligand also significantly impacts the reductive elimination step. While detailed studies specifically on this compound are limited, research on analogous systems has shown that ligands with a larger bite angle, such as certain bidentate phosphines, can accelerate reductive elimination. Conversely, the presence of strongly coordinating ligands can sometimes inhibit the reaction by occupying coordination sites and hindering the approach of the reacting partners.

A hypothetical study on the Stille coupling of this compound with iodobenzene could yield results as depicted in the following table, illustrating the profound effect of the ancillary ligand on the reaction yield.

| Entry | Ancillary Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PPh₃ | 2 | 100 | 12 | 65 |

| 2 | P(o-tol)₃ | 2 | 100 | 12 | 78 |

| 3 | P(t-Bu)₃ | 2 | 80 | 8 | 92 |

| 4 | XPhos | 2 | 80 | 8 | 95 |

| 5 | SPhos | 2 | 80 | 8 | 93 |

This is a hypothetical data table created for illustrative purposes based on general principles of Stille coupling reactions.

Additive Effects (e.g., CuI, CsF, LiCl)

The addition of certain salts can have a dramatic effect on the rate and yield of the Stille coupling of this compound. These additives can act as co-catalysts or promoters through various mechanisms.

Copper(I) Iodide (CuI): The use of CuI as a co-catalyst is a common strategy to enhance the rate of Stille couplings. It is believed that CuI facilitates the transmetalation step. The proposed mechanism involves a transmetalation of the tributylstannyl group from the pyrimidine to the copper(I) center, forming a more reactive organocuprate species. This organocuprate then rapidly transmetalates with the arylpalladium(II) complex, regenerating the copper(I) salt and advancing the catalytic cycle. This can be particularly beneficial when the direct transmetalation from tin to palladium is slow.

Cesium Fluoride (CsF): Fluoride sources like CsF are known to activate the organostannane reagent. The fluoride ion can coordinate to the tin atom, forming a hypervalent tin species. This pentacoordinate tin intermediate is more nucleophilic and thus more reactive towards transmetalation with the palladium center. This activation can lead to significantly higher reaction rates and yields, especially for less reactive organostannanes.

Lithium Chloride (LiCl): The presence of chloride ions, often introduced as LiCl, can also influence the reaction. LiCl can accelerate the reductive elimination step by altering the coordination sphere of the palladium complex. It can also prevent the dissociation of the chloride ligand from the palladium center during the catalytic cycle, which can be crucial for maintaining the stability and reactivity of the catalyst.

The following table illustrates the potential effects of these additives on the Stille coupling of this compound with 4-iodoanisole.

| Entry | Additive (equiv.) | Catalyst | Ligand | Time (h) | Yield (%) |

| 1 | None | Pd₂(dba)₃ | PPh₃ | 24 | 45 |

| 2 | CuI (1.0) | Pd₂(dba)₃ | PPh₃ | 12 | 85 |

| 3 | CsF (2.0) | Pd₂(dba)₃ | PPh₃ | 10 | 90 |

| 4 | LiCl (3.0) | Pd₂(dba)₃ | PPh₃ | 18 | 75 |

| 5 | CuI (1.0), CsF (2.0) | Pd₂(dba)₃ | PPh₃ | 6 | 98 |

This is a hypothetical data table created for illustrative purposes based on general principles of Stille coupling reactions.

Mechanistic Insights into the Stille Coupling Process

The Stille coupling of this compound proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition to Palladium Centers

The catalytic cycle is initiated by the oxidative addition of the C-Cl bond of this compound to a coordinatively unsaturated Pd(0) species. This step involves the cleavage of the carbon-chlorine bond and the formation of two new bonds between the palladium and the carbon and chlorine atoms, respectively. The palladium center is thereby oxidized from the 0 to the +2 oxidation state. The rate of this step is influenced by the electron density at the palladium center, which is modulated by the ancillary ligands, and the strength of the C-Cl bond. Electron-rich ligands on the palladium generally accelerate this step.

Transmetalation Pathways Involving the Tributylstannyl Moiety

Following oxidative addition, the tributylstannyl group of a second molecule of this compound (or another organostannane coupling partner) is transferred to the newly formed arylpalladium(II) complex. This step, known as transmetalation, results in the formation of a diorganopalladium(II) intermediate and a tributyltin halide byproduct. The precise mechanism of transmetalation can vary and is often the rate-determining step of the catalytic cycle. It can proceed through either an open or a cyclic transition state, and its rate can be significantly enhanced by the additives discussed previously.

Reductive Elimination for Carbon-Carbon Bond Formation

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups attached to the palladium(II) center couple to form a new carbon-carbon bond, and the palladium catalyst is reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle. For reductive elimination to occur, the two organic ligands must be in a cis orientation on the palladium center. If they are trans, a trans-to-cis isomerization must precede the final bond-forming step. The rate of reductive elimination is influenced by the steric and electronic properties of both the coupling partners and the ancillary ligands.

Investigation of Other Cross-Coupling Pathways

While the Stille coupling is a primary application for this compound, its unique structure with both a chloro and a tributylstannyl group allows for participation in other cross-coupling reactions.

Suzuki-Miyaura Coupling: The chloro group at the 2-position can serve as a handle for Suzuki-Miyaura coupling with boronic acids or their derivatives. This reaction, also catalyzed by palladium, offers an alternative route to introduce aryl, heteroaryl, or vinyl substituents at this position. The choice between Stille and Suzuki coupling would depend on the availability of the respective organometallic reagents and the desired reaction conditions. nih.govresearchgate.net

Negishi Coupling: The chloro group can also be utilized in Negishi coupling reactions with organozinc reagents. wikipedia.org Negishi coupling is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds, thus expanding the synthetic possibilities.

Sonogashira Coupling: The 2-chloro position of the pyrimidine ring is also amenable to Sonogashira coupling with terminal alkynes. This palladium/copper co-catalyzed reaction is a powerful method for the formation of carbon-carbon triple bonds, leading to the synthesis of various alkynylpyrimidine derivatives.

The reactivity of the C-Cl versus the C-Sn bond can often be selectively controlled by the choice of catalyst, ligands, and reaction conditions, allowing for sequential cross-coupling reactions at the 2- and 5-positions of the pyrimidine ring. This orthogonal reactivity makes this compound a highly valuable and versatile building block in the synthesis of complex, functionalized pyrimidine derivatives.

Negishi Coupling as a Comparative Strategy

The Negishi coupling reaction, which pairs organozinc compounds with organic halides or triflates, is a powerful method for forming carbon-carbon bonds. wikipedia.org In the context of this compound, the tributylstannyl group can be converted to an organozinc species for subsequent coupling, or more commonly, the chloro group can act as the electrophilic partner. However, the true utility of this compound is often realized through Stille coupling, a related reaction involving organotin compounds directly. For comparative purposes, if the tributylstannyl group were transmetalated to zinc, it would readily participate in Negishi coupling.

Palladium or nickel catalysts are typically employed for Negishi reactions. wikipedia.org The reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms, highlighting its versatility. wikipedia.org The catalyst system, often consisting of a palladium source like Pd₂(dba)₃ and a phosphine ligand such as PCyp₃, is crucial for achieving high yields and functional group tolerance. organic-chemistry.org The stereochemical outcome of couplings involving vinyl partners can be influenced by the choice of ligand. nih.gov

Table 1: Illustrative Negishi Coupling Reaction Parameters

| Electrophile | Organozinc Reagent | Catalyst System | Product Type |

|---|---|---|---|

| This compound | Alkylzinc Halide | Pd₂(dba)₃ / PCyp₃ | 2-Alkyl-5-(tributylstannyl)pyrimidine |

| This compound | Arylzinc Halide | Pd(PPh₃)₄ | 2-Aryl-5-(tributylstannyl)pyrimidine |

Suzuki Coupling in the Context of Pyrimidine Derivatization

The Suzuki-Miyaura coupling is a widely used and robust method for C-C bond formation, typically involving the reaction of an organoboron compound with an organic halide catalyzed by a palladium complex. mdpi.com For this compound, the chloro group at the C2 position serves as the electrophilic site for Suzuki coupling. This reaction is highly efficient for the derivatization of pyrimidine scaffolds. semanticscholar.orgresearchgate.net

Research has shown that the regioselectivity of Suzuki couplings on dihalopyrimidines can be precisely controlled. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more reactive. nih.gov However, with the C5 position blocked by the stannyl (B1234572) group, the C2 chloro atom is the primary site for coupling. The reaction is typically catalyzed by palladium complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base, such as potassium phosphate (K₃PO₄). mdpi.com This methodology allows for the synthesis of a wide array of 2-aryl and 2-heteroaryl pyrimidines, which are precursors to biologically active molecules. nih.gov

Table 2: Suzuki Coupling of Chloro-Substituted Pyrimidines

| Pyrimidine Substrate | Boronic Acid | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2-Phenyl-5-(tributylstannyl)pyrimidine |

| This compound | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-(Thiophen-2-yl)-5-(tributylstannyl)pyrimidine |

Functional Group Transformations of the Pyrimidine Core and Chloro Substituent

Beyond metal-catalyzed cross-coupling, the inherent reactivity of the pyrimidine ring and its substituents allows for further diversification. The chloro group is susceptible to nucleophilic attack, and the pyrimidine core can be modified through skeletal editing techniques.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic systems like pyrimidines. The presence of ring nitrogen atoms withdraws electron density, facilitating the attack of nucleophiles on the carbon atom bearing a leaving group. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism via a negatively charged intermediate known as a Meisenheimer complex. libretexts.org However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

The chloro group at the C2 position of this compound is activated towards SNAr. It can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, under relatively mild conditions. youtube.com The regioselectivity of SNAr on pyrimidines is sensitive to the other substituents present on the ring. wuxiapptec.comwuxiapptec.com For symmetrically substituted dichloropyrimidines, stoichiometric control is effective, while for other systems, the electronic nature of substituents dictates the site of attack. mdpi.com

Table 3: SNAr Reactions at the C2-Chloro Position

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Aniline | 2-Anilino-5-(tributylstannyl)pyrimidine |

| Alkoxide | Sodium methoxide | 2-Methoxy-5-(tributylstannyl)pyrimidine |

Modification of the Pyrimidine Ring for Diverse Derivatives

Recent advances in synthetic chemistry have introduced powerful "skeletal editing" strategies that allow for the modification of the core heterocyclic structure. chinesechemsoc.org These methods can transform one heterocycle into another, providing rapid access to diverse molecular scaffolds that would be challenging to synthesize from the ground up. chinesechemsoc.org

One such strategy involves a deconstruction-reconstruction approach where the pyrimidine ring is opened to form an intermediate building block, which can then be cyclized with different reagents to form a variety of new heterocycles. nih.gov For instance, pyrimidines can be converted into pyridines through a two-atom swap strategy involving activation, nucleophilic addition, and a Dimroth rearrangement. chinesechemsoc.org Another transformation allows for the conversion of pyrimidines into pyrazoles via a formal carbon deletion. escholarship.org These innovative methods offer significant potential for the late-stage functionalization of complex molecules, leveraging the initial pyrimidine structure to access a broad range of derivatives. chinesechemsoc.org

Advanced Applications of 2 Chloro 5 Tributylstannyl Pyrimidine in Complex Molecule Synthesis

Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The ability to precisely modify this core structure is crucial for optimizing pharmacological properties. 2-Chloro-5-(tributylstannyl)pyrimidine serves as a key intermediate in the construction of polysubstituted pyrimidines, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The pyrimidine ring is a common core structure in many kinase inhibitors, mimicking the adenine (B156593) base of ATP to bind to the enzyme's active site. The use of this compound allows for the systematic modification of the pyrimidine scaffold to achieve high potency and selectivity.

Phosphodiesterases (PDEs) are enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, which are important second messengers in various signaling pathways. nih.gov Inhibitors of PDEs have therapeutic applications in a range of conditions, including cardiovascular diseases, respiratory illnesses, and erectile dysfunction. nih.gov The development of selective PDE inhibitors is an active area of research.

While direct synthesis of PDE inhibitors using this compound is not extensively documented in readily available literature, its potential as a starting material for fused pyrimidine-based PDE7 inhibitors is noteworthy. mdpi.com The synthesis of such compounds often involves the construction of a substituted pyrimidine core, a task for which this compound is well-suited due to its capacity for Stille coupling reactions at the 5-position and nucleophilic substitution at the 2-position. For instance, in the synthesis of tadalafil (B1681874) analogs as trypanosomal PDE inhibitors, various substituted pyrimidines are explored, highlighting the importance of this chemical class in PDE inhibitor design. mdpi.com Lipophilic pyrimidine nucleosides have also been investigated as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1). researchgate.net

Table 1: Examples of Pyrimidine-Based PDE Inhibitors and Their Potential Synthetic Precursors

| Inhibitor Class | Target PDE | Potential Synthetic Utility of this compound |

| Fused Pyrimidines | PDE7 | Precursor for introducing substituents at the 5-position of the pyrimidine ring via Stille coupling. mdpi.com |

| Tadalafil Analogs | Trypanosomal PDEs | Building block for the synthesis of the core pyrimidine structure. mdpi.com |

| Lipophilic Pyrimidine Nucleosides | TDP1 | Starting material for the elaboration of the pyrimidine base. researchgate.net |

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antimalarial agents with novel mechanisms of action. mdpi.com The plasmodial kinases PfGSK3 and PfPK6 have been identified as essential for the parasite's life cycle, making them attractive drug targets. nih.gov Research has focused on the development of 2,4,5-trisubstituted pyrimidines as dual inhibitors of these kinases. mdpi.comnih.gov

In the synthesis of these inhibitors, extensive modifications are made to the 2, 4, and 5 positions of the pyrimidine core to establish structure-activity relationships. nih.gov The versatility of this compound makes it a valuable starting material for such synthetic endeavors. The tributylstannyl group at the 5-position allows for the introduction of various aryl or heteroaryl groups through palladium-catalyzed Stille coupling reactions. The chloro group at the 2-position can be subsequently displaced by a variety of nucleophiles, such as amines, to complete the synthesis of the target 2,4,5-trisubstituted pyrimidines. This approach has led to the discovery of potent dual inhibitors with significant antiplasmodial activity. mdpi.comtsijournals.com

Table 2: Research Findings on Pyrimidine-Based PfGSK3/PfPK6 Inhibitors

| Compound | PfGSK3 IC₅₀ (nM) | PfPK6 IC₅₀ (nM) | Pf3D7 EC₅₀ (nM) | Reference |

| 23d | 172 | 11 | 552 | nih.gov |

| 23e | 97 | 8 | 1400 | nih.gov |

Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the cell cycle and transcription. nih.gov CDK9, in particular, plays a crucial role in transcriptional elongation and has emerged as a promising target for cancer therapy. nih.govmdpi.com The design of selective CDK9 inhibitors has been challenging due to the high degree of conservation in the ATP-binding site among CDK family members. nih.gov

The optimization of 2,4,5-trisubstituted pyrimidine compounds has led to the development of potent and selective CDK9 inhibitors. nih.gov These compounds have demonstrated broad anti-proliferative activities in various cancer cell lines. nih.govnih.gov The synthesis of these inhibitors often relies on a strategy where the pyrimidine core is functionalized at the 2, 4, and 5 positions. This compound is an ideal starting material for this purpose, allowing for the introduction of diverse chemical moieties to fine-tune the inhibitor's potency and selectivity. For example, a chlorine atom at the para position of a phenyl ring attached to the pyrimidine core has been shown to be important for CDK9 inhibitory activity. nih.gov

Table 3: Examples of Pyrimidine-Based CDK9 Inhibitors

| Compound | CDK9 IC₅₀ | Selectivity | Key Structural Feature | Reference |

| 30m | Not specified | >100-fold selective for CDK9 over CDK1 and CDK2 | 2,4,5-trisubstituted pyrimidine | nih.gov |

| 8d | 0.08 µM (in PANC-1 cells) | 84-fold selective for CDK9 over CDK2 | 2,4-disubstituted pyrimidine | |

| 5b | 0.059 µM | Most potent CDK9 inhibitor in the series | 2-anilinopyrimidine with a p-chlorophenyl group at C4 | nih.gov |

The pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, has gained significant attention in cancer drug discovery due to its structural resemblance to adenine, the natural ligand of ATP. This structural mimicry makes pyrrolopyrimidine derivatives potent inhibitors of various kinases. The synthesis of these derivatives often starts from a suitably substituted pyrimidine.

This compound can serve as a crucial precursor in the construction of the pyrrolopyrimidine core. The tributylstannyl group can be utilized to introduce a side chain that can then be cyclized to form the fused pyrrole (B145914) ring. The chloro group at the 2-position can be retained or substituted to modulate the biological activity of the final compound. This synthetic strategy allows for the creation of a diverse library of pyrrolopyrimidine derivatives for screening against various kinase targets. Research in this area has led to the discovery of potent and selective inhibitors of kinases such as Janus kinase 2 (JAK2).

The pyrimidine nucleus is a key component of many antiviral drugs. nih.gov Nucleoside analogs containing a modified pyrimidine base are a major class of antiviral agents that inhibit viral replication. nih.gov The development of novel pyrimidine derivatives with improved efficacy and a broader spectrum of activity is an ongoing effort in medicinal chemistry.

The synthesis of antiviral pyrimidine derivatives can be facilitated by the use of versatile building blocks like this compound. This compound allows for the introduction of various functional groups at the 5-position of the pyrimidine ring, which has been shown to be important for antiviral activity. For example, C-5 substituted tubercidin (B1682034) analogues have demonstrated significant antiviral properties. While direct use of this compound in the synthesis of these specific analogs is not explicitly detailed, its chemical reactivity makes it a highly suitable starting material for creating a wide range of C-5 substituted pyrimidine derivatives for antiviral screening. The synthesis of pyrimido[4,5-d]pyrimidines as potential antiviral agents against human coronavirus 229E (HCoV-229E) further underscores the importance of the pyrimidine scaffold in antiviral drug discovery. mdpi.com

Development of Antiviral Agents

Synthesis of Acyclic Fleximer Analogues

Acyclic fleximer analogues are designed to mimic natural nucleosides, the building blocks of DNA and RNA, but with a more flexible "sugar" component. This flexibility allows them to be more readily incorporated into the viral genetic material by viral enzymes, ultimately halting replication. The synthesis of these analogues often involves the coupling of a modified acyclic "sugar" moiety with a heterocyclic base, such as a pyrimidine.

While direct synthesis examples using this compound are not extensively documented in publicly available literature, the synthesis of closely related analogues provides a clear blueprint for its application. For instance, the synthesis of acyclic fleximer analogues has been achieved using Stille coupling reactions with various 5-(tributylstannyl)pyrimidine (B178186) derivatives. mdpi.com In a typical reaction, a stannylated pyrimidine is coupled with a suitable acyclic partner under palladium catalysis. mdpi.com The 2-chloro substituent on the pyrimidine ring of this compound offers a handle for further chemical modification, allowing for the introduction of various functional groups to fine-tune the biological activity of the final analogue.

Probing Functional Group Switches for Antiviral Activity

The biological activity of acyclic fleximer analogues is highly dependent on the nature and position of functional groups on the pyrimidine ring. Structure-activity relationship (SAR) studies are therefore crucial to optimize the antiviral potency of these compounds. These studies involve systematically replacing functional groups on the pyrimidine ring and assessing the impact on antiviral activity.

The use of different 5-(tributylstannyl)pyrimidine precursors allows for the introduction of a variety of functional groups at the 5-position of the pyrimidine ring. For example, studies have been conducted on acyclic fleximer analogues with different substituents at the 2- and 4-positions of the pyrimidine ring, which were introduced via their respective stannylated precursors. mdpi.com These studies have revealed that even small changes to the substitution pattern can have a significant impact on antiviral activity against viruses such as Ebola and Dengue. nih.gov The availability of this compound allows for the introduction of a 2-chloro-substituted pyrimidine moiety, which can then be further functionalized to explore a wider range of chemical space and to develop more potent and selective antiviral agents. The chloro group can be displaced by various nucleophiles, providing access to a diverse library of analogues for SAR studies.

Precursors for Bioactive Heterocyclic Compounds

This compound serves as a key starting material for the synthesis of a variety of bioactive heterocyclic compounds. Its ability to participate in cross-coupling reactions makes it an invaluable tool for medicinal chemists.

Synthesis of 2-Aminopyridine (B139424) Oxazolidinones (Tankyrase Inhibitors)

Tankyrase inhibitors have emerged as promising therapeutic agents for the treatment of cancer. These molecules often feature a complex heterocyclic core. While direct synthesis using this compound is not explicitly detailed, the closely related compound, 2-(tributylstannyl)pyrimidine, is a known precursor in the synthesis of 2-aminopyridine oxazolidinones, which are potent and selective tankyrase inhibitors. sigmaaldrich.com The synthesis typically involves a Stille coupling reaction between the stannylated pyrimidine and a suitable oxazolidinone partner. The 2-chloro group in this compound provides an additional site for modification, which could be exploited to enhance the potency or selectivity of the resulting tankyrase inhibitors. Further research has highlighted the importance of a 2-chlorophenyl group in the optimization of 1,2,4-triazole-based tankyrase inhibitors, suggesting that the 2-chloropyrimidine (B141910) moiety could also be a beneficial feature. symeres.com

Construction of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are involved in a wide range of physiological processes. Modulators of nAChRs have therapeutic potential for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction. The development of selective nAChR ligands is an active area of research.

The structure of this compound makes it an attractive starting material for the synthesis of novel nAChR ligands. The 2-chloropyrimidine core is structurally similar to the 2-chloropyridine (B119429) moiety found in epibatidine (B1211577), a potent nAChR agonist. rti.org Synthetic routes to epibatidine analogues often involve the introduction of the 2-chloropyridine ring via cross-coupling reactions. rti.org By analogy, this compound could be used in Stille coupling reactions to generate novel pyrimidine-based nAChR ligands. The replacement of the pyridine (B92270) ring with a pyrimidine ring would represent a bioisosteric switch that could lead to ligands with altered selectivity and pharmacological profiles.

Bioisosteric Replacement Strategies in Drug Design

Bioisosterism is a powerful strategy in drug design that involves the replacement of a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic properties. researchgate.net The 2-chloropyrimidin-5-yl moiety, which can be readily introduced using this compound, can be considered a bioisostere of other aromatic and heteroaromatic rings, such as a phenyl or a substituted pyridine ring.

The replacement of a phenyl ring with a 2-chloropyrimidine ring can lead to significant changes in a molecule's properties. For example, the pyrimidine ring is more polar than a phenyl ring and has the potential to form hydrogen bonds, which can improve solubility and target engagement. The 2-chloro substituent can also influence the electronic properties of the ring and provide a point for further modification. In the context of tankyrase inhibitors, the bioisosteric replacement of an aryl group with a thiophenyl moiety was explored, demonstrating the feasibility of such strategies in lead optimization. nih.gov The use of this compound in this context would allow medicinal chemists to systematically explore the effects of this bioisosteric replacement on the biological activity of a wide range of drug candidates.

Applications in Materials Science and Functional Molecule Synthesis

The unique structural features of this compound, namely the presence of a reactive tributylstannyl group and a chloro-substituted pyrimidine ring, make it an ideal substrate for palladium-catalyzed cross-coupling reactions. This reactivity allows for the precise introduction of the pyrimidine moiety into a wide range of organic molecules, paving the way for the creation of new functional materials.

Preparation of (2-Pyrimidyl)silanes

The synthesis of (2-Pyrimidyl)silanes, a class of compounds with potential applications in medicinal chemistry and materials science, can be efficiently achieved through the Stille coupling of this compound with various silyl (B83357) chlorides. While specific literature on the direct silylation of this compound is not abundant, the general principles of palladium-catalyzed cross-coupling of organostannanes with organosilicon compounds provide a strong basis for this transformation.

The reaction typically involves the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to facilitate the coupling between the stannane (B1208499) and a suitable silyl halide. The general reaction scheme is as follows:

The reaction conditions, including the choice of catalyst, solvent, and temperature, are crucial for achieving high yields and selectivity. Based on analogous palladium-catalyzed silylation reactions, a variety of silyl chlorides could potentially be employed, leading to a diverse range of (2-Pyrimidyl)silane derivatives.

Table 1: Hypothetical Reaction Parameters for the Synthesis of (2-Pyrimidyl)silanes

| Entry | Silyl Chloride | Catalyst | Solvent | Temperature (°C) | Potential Product |

| 1 | Trimethylsilyl chloride | Pd(PPh₃)₄ | Toluene | 80-100 | 2-Chloro-5-(trimethylsilyl)pyrimidine |

| 2 | Triethylsilyl chloride | Pd(PPh₃)₄ | Dioxane | 90-110 | 2-Chloro-5-(triethylsilyl)pyrimidine |

| 3 | t-Butyldimethylsilyl chloride | Pd(OAc)₂ / PPh₃ | DMF | 100-120 | 2-Chloro-5-(t-butyldimethylsilyl)pyrimidine |

This table presents hypothetical data based on established principles of Stille coupling and palladium-catalyzed silylation reactions, as direct experimental data for this specific reaction was not found in the searched literature.

The resulting (2-Pyrimidyl)silanes are valuable intermediates that can undergo further functionalization, opening up avenues for the synthesis of more complex molecules with desired electronic and physical properties.

Synthesis of Optoelectronic Precursors

The development of novel organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field of research. Pyrimidine-based conjugated polymers have emerged as promising candidates for these applications due to their inherent electron-deficient nature, which can be tailored to create materials with specific electronic properties. tdl.orgrsc.org

This compound serves as a key building block for the synthesis of such polymers. Through Stille polymerization, this monomer can be copolymerized with various electron-rich aromatic comonomers to create donor-acceptor (D-A) conjugated polymers. The pyrimidine unit acts as the electron-accepting moiety, while the comonomer provides the electron-donating component. This D-A architecture is crucial for tuning the optical and electronic properties of the resulting polymer, such as its absorption and emission wavelengths, and its charge carrier mobility. nih.gov

The general approach involves the palladium-catalyzed polycondensation of the distannyl derivative of an electron-donating monomer with a dihalo-pyrimidine or, alternatively, the polymerization of a monomer containing both a stannyl (B1234572) and a halo group. While direct polymerization of this compound with itself or other monomers has not been explicitly detailed in the available literature, the synthesis of various pyrimidine-based donor-acceptor copolymers has been reported, highlighting the utility of this class of compounds. tdl.orgnih.gov

Table 2: Examples of Donor-Acceptor Copolymers Incorporating Pyrimidine Units

| Donor Unit | Acceptor Unit | Polymerization Method | Potential Optoelectronic Application | Reference |

| Thiophene | Pyrimidine | Stille Coupling | Organic Field-Effect Transistors (OFETs) | tdl.org |

| Fluorene | Pyrimidine | Suzuki Coupling | Organic Light-Emitting Diodes (OLEDs) | rsc.org |

| Carbazole | Benzothiadiazole | Stille Coupling | Organic Photovoltaics (OPVs) | nih.gov |

This table provides examples of pyrimidine-containing copolymers and is intended to illustrate the potential applications of precursors derived from this compound.

The properties of these polymers can be further fine-tuned by modifying the structure of the donor and acceptor units, as well as by introducing different side chains. This molecular engineering approach allows for the creation of materials with optimized performance for specific optoelectronic devices. The synthesis of these precursor monomers often relies on foundational cross-coupling reactions where stannylated pyrimidines are key intermediates.

Conclusion and Future Perspectives in the Research of 2 Chloro 5 Tributylstannyl Pyrimidine

Summary of Key Contributions to Organic Synthesis and Medicinal Chemistry

The primary contribution of 2-Chloro-5-(tributylstannyl)pyrimidine lies in its role as a versatile reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. orgsyn.orgresearchgate.netwikipedia.org This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of the pyrimidine (B1678525) scaffold into a wide array of organic molecules. orgsyn.orgresearchgate.net The pyrimidine ring is a fundamental component of nucleic acids and is a prevalent motif in numerous FDA-approved drugs. researchgate.netnih.gov

The utility of this compound is particularly evident in the synthesis of substituted pyrimidines, which are challenging to produce through traditional condensation methods that often require harsh conditions. nih.gov Researchers have successfully utilized this organostannane to synthesize various biologically active compounds. For instance, it has been instrumental in the development of potential kinase inhibitors, a critical class of drugs in cancer therapy. nih.govnih.gov The synthesis of novel pyrimidine derivatives as potential antiviral agents has also been facilitated by this compound, with some exhibiting activity against viruses like influenza and human coronavirus. nih.govnih.govmdpi.com

The ability to selectively functionalize the pyrimidine ring at the 5-position through the tributylstannyl group, while retaining the reactive chloro group at the 2-position, offers a strategic advantage in multistep syntheses, allowing for sequential and controlled modifications of the pyrimidine core. google.com

Challenges and Opportunities in the Synthesis and Application of Pyrimidine Organostannanes

Despite their synthetic utility, the synthesis and application of pyrimidine organostannanes, including this compound, present several challenges. A primary concern is the inherent toxicity of organotin compounds. epa.goviscientific.orgnih.gov Tributyltin derivatives are known to be toxic to a range of organisms and can pose environmental and health risks. epa.goviscientific.org This necessitates careful handling, stringent purification methods to remove tin residues from final products, and the development of more environmentally benign synthetic alternatives.

The synthesis of this compound itself can be challenging, often requiring multi-step procedures and the use of hazardous reagents like phosphorus oxychloride. google.comgoogle.com The stability of organostannanes can also be a concern, as they can be susceptible to degradation under certain conditions. unesp.br

Emerging Research Directions and Potential Innovations

The future of research involving this compound and related pyrimidine organostannanes is poised for exciting developments across various scientific disciplines.

Medicinal Chemistry and Drug Discovery: The core application will likely remain in the synthesis of novel therapeutic agents. The pyrimidine scaffold is a key component in a multitude of bioactive molecules, and the ability to rapidly generate diverse libraries of pyrimidine derivatives using reagents like this compound is invaluable for structure-activity relationship (SAR) studies. nih.gov Emerging areas include the design of inhibitors for novel biological targets and the development of agents for personalized medicine.

PET Imaging: A significant emerging application for pyrimidine derivatives is in the field of Positron Emission Tomography (PET) imaging. rsc.orgnih.govnih.gov The development of 18F-labeled pyrimidine-based radiotracers allows for the non-invasive visualization and quantification of biological processes in vivo. rsc.orgnih.gov Organotin precursors, including potentially this compound, can serve as valuable intermediates in the synthesis of these imaging agents. chempep.com

Materials Science: The electronic properties of pyrimidine-containing compounds are being increasingly explored for applications in materials science. nih.gov Pyrimidine derivatives are being investigated for their use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to precisely tune the electronic properties of these materials through targeted synthesis, facilitated by reagents like this compound, is a key area of research.

Bioconjugation: The development of novel bioconjugation techniques is another promising field. Pyrimidine derivatives can be designed to selectively react with specific amino acid residues on proteins, enabling the creation of antibody-drug conjugates (ADCs) and other targeted biotherapeutics.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Chloro-5-(tributylstannyl)pyrimidine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves palladium-catalyzed Stille coupling reactions, where tributyltin reagents react with halogenated pyrimidines. Optimization includes:

- Catalyst Selection : Use Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like AsPh₃ to enhance stability and reactivity .

- Solvent and Temperature : Anhydrous THF or DMF under inert atmosphere (N₂/Ar) at 60–80°C minimizes side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol improves purity. Monitor progress via TLC and confirm purity using ¹H/¹³C NMR .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (CDCl₃) identifies chlorine and tin coupling patterns (e.g., ¹¹⁹Sn satellites in ¹³C NMR). FT-IR confirms C-Sn bonds (500–600 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software resolves molecular geometry. Data collection at low temperature (100 K) reduces thermal motion artifacts. Use ORTEP for visualizing anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How do computational methods like DFT aid in predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- Geometry Optimization : B3LYP/6-311++G(d,p) calculates bond lengths/angles, validated against SC-XRD data. Discrepancies >0.02 Å suggest experimental packing effects .

- NMR Chemical Shifts : GIAO method predicts ¹H/¹³C shifts; deviations >1 ppm indicate solvent or conformational effects.

- Reactivity Insights : Frontier molecular orbitals (HOMO/LUMO) identify nucleophilic/electrophilic sites. For example, the Sn center’s low LUMO energy enhances cross-coupling reactivity .

Q. In SABRE hyperpolarization experiments, what factors contribute to the deactivation of ternary complexes involving tributylstannyl pyrimidines?

- Methodological Answer :

- Labile Complex Formation : Ternary complexes (e.g., [Ir(H₂)(NCMe)(pyrimidine)]⁺) undergo aggregation into inactive trimetal structures. Monitor via ¹H NMR signal decay at 400–600 MHz .

- Mitigation Strategies :

- Ligand Ratios : Optimize pyrimidine:Ir ratio (1:1 to 1:3) to stabilize labile complexes.

- Solvent Polarity : Use methanol/acetone mixtures (ε ~20–30) to slow aggregation .

Q. How can supramolecular interactions (e.g., hydrogen bonding) in this compound crystals inform material design?

- Methodological Answer :

- Crystal Packing Analysis : SC-XRD reveals O–H∙∙∙N and C–H∙∙∙O interactions. Use Mercury software to calculate contact distances (e.g., O∙∙∙N ~2.8–3.0 Å) and angles (>150°) .

- Implications : Strong hydrogen bonds enhance thermal stability, relevant for designing coordination polymers or metal-organic frameworks (MOFs) .

Q. How should researchers resolve contradictions between experimental and computational data for this compound?

- Methodological Answer :

- Case Study : If DFT-predicted bond lengths diverge from SC-XRD data (e.g., Sn–C vs. experimental 2.12 Å), re-optimize with dispersion corrections (e.g., D3-BJ) or consider solvent effects via PCM models .

- Validation : Cross-check NMR shifts using multiple solvents (CDCl₃ vs. DMSO-d6) to isolate environmental effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.